molecular formula C16H13N3O B12928401 (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol CAS No. 922726-29-2

(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol

Cat. No.: B12928401
CAS No.: 922726-29-2
M. Wt: 263.29 g/mol
InChI Key: HVTUNNKDCXTKMV-UHFFFAOYSA-N
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Description

(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-acetylpyridine with substituted benzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization with urea or thiourea . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, catalyst-free synthesis methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The compound may also interact with DNA and RNA, affecting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Properties

CAS No.

922726-29-2

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(2-phenyl-6-pyridin-2-ylpyrimidin-4-yl)methanol

InChI

InChI=1S/C16H13N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-10,20H,11H2

InChI Key

HVTUNNKDCXTKMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)CO

Origin of Product

United States

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